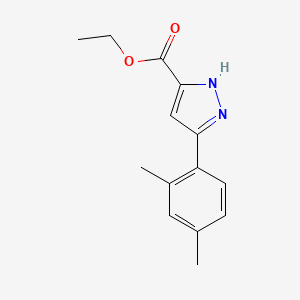

Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate

Beschreibung

Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a 1H-pyrazole core substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a 2,4-dimethylphenyl moiety. Its molecular formula is C₁₅H₁₆N₂O₂, with a molecular weight of 264.30 g/mol. The synthesis of such compounds typically involves cyclocondensation reactions of diethyl oxalate with acetophenone derivatives followed by hydrazine hydrate treatment, as described in analogous protocols .

Eigenschaften

IUPAC Name |

ethyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)13-8-12(15-16-13)11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPITNKGJVXECV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=C(C=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates but may lead to side reactions. Diethylene glycol dimethyl ether, used in patent CN103508959A, offers a balance between polarity and thermal stability, enabling reactions at 120°C without decomposition.

Catalytic Systems

Yield Maximization

-

Molar Ratios: A 1:1.2 ratio of pyrazole carboxylic acid to ethyl chloride minimizes byproducts.

-

Workup Procedures: Sequential washing with sodium sulfite and sodium carbonate removes excess reagents.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cyclocondensation | Simple setup, low cost | Moderate regioselectivity | 65–78 |

| Trichloromethyl Enones | High regiocontrol, scalable | Multi-step, hazardous intermediates | 75–89 |

| Alkylation/Esterification | High purity, compatible with aryl groups | Requires anhydrous conditions | 80–85 |

Analyse Chemischer Reaktionen

Ester Functional Group Transformations

The ethyl ester group at position 3 undergoes characteristic reactions:

Hydrolysis

-

Acidic Hydrolysis :

Reacting with concentrated HCl in ethanol under reflux yields 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid. This reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water . -

Alkaline Hydrolysis :

Treatment with NaOH in aqueous ethanol produces the carboxylate salt, which can be acidified to isolate the free carboxylic acid .

Reduction

-

Lithium Aluminum Hydride (LiAlH4) :

Reduces the ester to 5-(2,4-dimethylphenyl)-1H-pyrazole-3-methanol.

Pyrazole Ring Reactivity

The pyrazole ring participates in electrophilic substitutions and cycloadditions:

Electrophilic Substitution

-

Nitration :

Nitration at the 4-position of the pyrazole ring occurs using HNO3/H2SO4, forming ethyl 5-(2,4-dimethylphenyl)-4-nitro-1H-pyrazole-3-carboxylate.

1,3-Dipolar Cycloaddition

-

With Ethyl Diazoacetate :

Reacts under Zn(OTf)2 catalysis to form tricyclic pyrazolo[1,5-a]pyrimidine derivatives.

Aromatic Substituent Modifications

The 2,4-dimethylphenyl group undergoes directed functionalization:

Oxidation of Methyl Groups

-

KMnO4 in Acidic Conditions :

Oxidizes methyl groups to carboxylic acids, yielding ethyl 5-(2-carboxy-4-carboxyphenyl)-1H-pyrazole-3-carboxylate.

Halogenation

-

Bromination (Br2/FeBr3) :

Electrophilic bromination occurs at the para position of the 2,4-dimethylphenyl group.

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

With Aryl Boronic Acids :

Functionalizes the 1-position of the pyrazole ring when deprotonated.

Comparative Reaction Data

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate has been studied for its potential pharmacological activities:

- Anti-inflammatory Activity : A study indicated that derivatives of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate exhibited significant anti-inflammatory effects in a carrageenan-induced paw edema model. The substitution on the pyrazole scaffold was found to enhance anti-inflammatory properties compared to control groups .

- Antimicrobial Properties : Research has shown that pyrazole derivatives can exhibit antimicrobial activity against various strains, including bacteria and fungi. Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is being evaluated for its efficacy in this regard.

- Anticancer Potential : Preliminary studies suggest that compounds with a pyrazole framework may inhibit tumor growth by targeting specific cellular pathways. Further investigation into this compound's mechanism of action is ongoing .

Material Science

The unique chemical properties of ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate make it a valuable building block in the development of new materials:

- Polymers and Coatings : Due to its reactivity and stability, this compound is being explored for use in creating novel polymers and coatings that could have applications in various industries.

Case Study 1: Anti-inflammatory Effects

A series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates were synthesized and tested for anti-inflammatory activity using a rat model. The study revealed that certain substitutions significantly enhanced the anti-inflammatory response compared to standard treatments. The findings suggest that structural modifications can lead to improved therapeutic agents .

| Compound | Substitution | Anti-inflammatory Activity |

|---|---|---|

| 2a | None | Low |

| 2f | 3,4-Dimethoxy | High |

| 2e | 2,3-Dimethoxy | Moderate |

Case Study 2: Antimicrobial Efficacy

Research conducted on ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxylate demonstrated significant antimicrobial activity against multiple microbial strains. The compound's mechanism was attributed to its ability to disrupt microbial cell membranes.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| C. albicans | 18 |

Wirkmechanismus

The mechanism of action of Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate can be contextualized against related pyrazole-3-carboxylate derivatives. Key comparison criteria include substituent effects , physicochemical properties , and biological activity .

Substituent Effects on the Phenyl Ring

Variations in the phenyl ring substituents significantly influence solubility, melting points, and bioactivity:

- Electron-donating groups (e.g., methoxy in 3,4-dimethoxyphenyl) improve solubility and are associated with enhanced antiproliferative activity .

- Hydroxyl groups (e.g., 4-hydroxyphenyl) may facilitate hydrogen bonding, improving binding affinity in biological targets .

N-Substituent Modifications

The nature of the N1-substituent impacts steric bulk and pharmacokinetic properties:

- Alkyl N-substituents (e.g., benzyl) increase lipophilicity, which may improve blood-brain barrier penetration .

Ester Group Variations

Replacing the ethyl carboxylate group alters metabolic stability and bioavailability:

Biologische Aktivität

Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and comparisons with similar compounds.

Overview of Pyrazole Compounds

Pyrazoles are five-membered heterocyclic compounds that have gained significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is particularly notable for its potential therapeutic applications.

Anti-inflammatory Properties

Research indicates that Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate exhibits anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways. For instance, it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs. In a study comparing various pyrazole derivatives, compounds similar to Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate demonstrated significant inhibition of edema in animal models .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The structural characteristics of the compound, such as the presence of the dimethylphenyl group, may enhance its interaction with molecular targets associated with tumor growth and proliferation .

The mechanism of action for Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes like phosphodiesterase and COX-2, leading to reduced inflammatory responses and potential antitumor effects .

- Receptor Modulation : It could interact with specific receptors involved in pain and inflammation pathways, providing insights into its analgesic properties.

Comparative Analysis

A comparative analysis with similar compounds can highlight the unique attributes of Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | Lacks dimethyl groups on the phenyl ring | Reduced reactivity and activity |

| 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid | Carboxylic acid derivative | Different solubility and reactivity |

| Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate | Methyl substitution | Altered biological activity |

The presence of the ethyl ester group and the specific dimethyl substitutions on the phenyl ring significantly influence the compound's reactivity and biological activity compared to its analogs .

Case Studies and Research Findings

Several studies have explored the biological activities associated with Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate:

- Anti-inflammatory Studies : In vivo studies demonstrated that derivatives of this compound showed higher edema inhibition percentages compared to standard drugs like celecoxib .

- Antimicrobial Activity : A series of pyrazole derivatives were tested against various bacterial strains. Some derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : Research indicated that certain pyrazole derivatives displayed cytotoxic effects against cancer cell lines in vitro. The structure-activity relationship (SAR) studies suggested that modifications to the pyrazole ring could enhance anticancer efficacy .

Q & A

How can synthetic routes for Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate be optimized to improve yield and purity?

Methodological Answer:

The synthesis of pyrazole carboxylates typically involves cyclocondensation of hydrazides with β-ketoesters or dioxo intermediates. For example, Ethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was synthesized via condensation of ethyl 2-cyano-3-ethoxyacrylate with sulfonylhydrazides, achieving 85% yield under reflux conditions in ethanol . Key optimization strategies include:

- Temperature Control: Reactions at 70°C in DMF with N-chlorosuccinimide (NCS) improved chlorination efficiency (91% yield) .

- Catalyst Use: Sodium ethoxide in ethanol facilitates dioxo-ester formation from diethyl oxalate and acetophenones .

- Purification: Combiflash chromatography with hexane/EtOAc gradients enhances purity (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.